molecular formula C16H17Cl2FN2OS B2622577 (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride CAS No. 2418595-17-0

(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride

Cat. No. B2622577
M. Wt: 375.28
InChI Key: HNCKFALMFIBRGF-MNMPKAIFSA-N
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Description

(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C16H17Cl2FN2OS and its molecular weight is 375.28. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(aminomethyl)-2-fluorobenzaldehyde and 5-chlorothiophene-2-carboxylic acid, followed by a series of chemical transformations to yield the final product. The key steps in the synthesis pathway include the formation of an imine intermediate, followed by a reduction step to yield the amine, and subsequent coupling with the carboxylic acid to form the final product.

Starting Materials
4-(aminomethyl)-2-fluorobenzaldehyde, 5-chlorothiophene-2-carboxylic acid, Cyclopropane-1-carboxylic acid, N,N-dimethylformamide (DMF), Hydrochloric acid (HCl), Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaCNBH3), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Diisopropylethylamine (DIPEA), Triethylamine (TEA), Methanol (MeOH), Ethyl acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water (H2O)

Reaction
Step 1: Synthesis of imine intermediate - 4-(aminomethyl)-2-fluorobenzaldehyde is reacted with cyclopropane-1-carboxylic acid in the presence of DCC and NHS in DCM to form the imine intermediate., Step 2: Reduction of imine intermediate - The imine intermediate is reduced using NaBH4 in MeOH to yield the amine intermediate., Step 3: Coupling with carboxylic acid - The amine intermediate is coupled with 5-chlorothiophene-2-carboxylic acid in the presence of DIPEA and TEA in MeCN to form the final product., Step 4: Hydrochloride salt formation - The final product is treated with HCl in EtOAc to form the hydrochloride salt of the compound., Step 5: Purification - The hydrochloride salt of the compound is purified using a combination of EtOAc and water, followed by drying under vacuum to yield the final product.

properties

IUPAC Name

(1R,2R)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2OS.ClH/c17-15-4-3-14(22-15)11-6-12(11)16(21)20-8-10-2-1-9(7-19)5-13(10)18;/h1-5,11-12H,6-8,19H2,(H,20,21);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKFALMFIBRGF-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC2=C(C=C(C=C2)CN)F)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NCC2=C(C=C(C=C2)CN)F)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride

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